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molecular formula C11H14N2O B8755186 N-(5,6,7,8-tetrahydroisoquinolin-5-yl)acetamide

N-(5,6,7,8-tetrahydroisoquinolin-5-yl)acetamide

Cat. No. B8755186
M. Wt: 190.24 g/mol
InChI Key: SCXFURJZQIEWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452994B2

Procedure details

Reaction of N-(isoquinol-5-yl)acetamide (171 mg, 0.918 mmol) using the general procedure for small scale hydrogenations (workup with NaOH in place of saturated NaHCO3) provided N-(5,6,7,8-tetrahydroisoquinolin-5-yl)acetamide (79 mg, 45%): 1H NMR δ 1.60-1.70 (m, 1H), 1.70-1.09 (m, 2H), 1.98 (s, 3H), 1.98-2.08 (m, 1H), 2.65-2.68 (m, 2H), 5.03-5.1 1 (m, 1H), 6.63 (br d, 1H), 7.08 (d, 1H, J=5 Hz), 8.17 (s, 1H), 8.20 (d, 1H, J=5 Hz); 13C NMR δ 20.7, 23.7, 26.4, 30.1, 47.1, 122.9, 133.3, 146.3, 147.5, 150.7, 170.1; MS m/z: 191 (M+H+). N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide also was isolated (35 mg, 20%).
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([NH:11][C:12](=[O:14])[CH3:13])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[OH-].[Na+]>>[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH:6]([NH:11][C:12](=[O:14])[CH3:13])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC=2C(CCCC12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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